molecular formula C7H3F5O B3141491 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene CAS No. 478303-15-0

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene

Cat. No.: B3141491
CAS No.: 478303-15-0
M. Wt: 198.09 g/mol
InChI Key: KIGITNVSRHTVII-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene is an organic compound characterized by the presence of both difluoromethoxy and trifluoro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene typically involves the introduction of difluoromethoxy and trifluoro groups onto a benzene ring. One common method is the difluoromethylation of a trifluorobenzene derivative. This can be achieved through various routes, including metal-mediated stepwise difluoromethylation reactions . The reaction is often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes benefit from the use of novel difluorocarbene reagents, which streamline the synthesis and improve the efficiency of the reaction . The industrial methods are designed to be cost-effective, environmentally friendly, and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical studies .

Biological Activity

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene is an organofluorine compound notable for its unique chemical structure, which includes a difluoromethoxy group and three trifluoro groups attached to a benzene ring. This configuration contributes to its stability and reactivity in various chemical environments, making it a candidate for pharmacological applications. Research has primarily focused on its biological activity in drug development, particularly its potential antimicrobial and anticancer properties.

  • Molecular Formula : C10H5F5O
  • Molecular Weight : Approximately 200.09 g/mol

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, factors that are crucial for drug-like properties.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, potentially leading to significant therapeutic effects. The compound's dual functional groups may enhance its binding affinity to specific proteins involved in disease mechanisms.

Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or inhibits essential enzymatic processes.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines. For example:
    • Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityIC50/EC50 ValuesNotes
AntimicrobialNot specifiedEffective against multiple pathogens
AnticancerIC50 < 10 µMSignificant cytotoxic effects observed

Detailed Findings

  • Antimicrobial Activity : The compound's efficacy against bacteria and fungi has been documented, suggesting potential applications in treating infections.
  • Cytotoxicity in Cancer Research : In a notable study, this compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Synthesis and Applications

The synthesis of this compound typically involves the introduction of difluoromethoxy and trifluoro groups onto a benzene ring through various chemical reactions. These synthetic routes are optimized for yield and efficiency using novel reagents.

Table 2: Synthetic Routes Overview

Synthetic RouteReagents UsedYield (%)
Route ADifluorocarbene reagentsHigh
Route BElectrophilic substitutionsModerate

Properties

IUPAC Name

5-(difluoromethoxy)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGITNVSRHTVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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